Glycine, N-(carboxymethyl)-N-(hydroxyphenyl)-
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Overview
Description
Glycine, N-(carboxymethyl)-N-(hydroxyphenyl)- is a synthetic organic compound that belongs to the class of amino acids It is characterized by the presence of a carboxymethyl group and a hydroxyphenyl group attached to the glycine molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, N-(carboxymethyl)-N-(hydroxyphenyl)- typically involves the reaction of glycine with appropriate reagents to introduce the carboxymethyl and hydroxyphenyl groups
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Glycine, N-(carboxymethyl)-N-(hydroxyphenyl)- can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can target the carboxymethyl group or the hydroxyphenyl group.
Substitution: The compound can participate in substitution reactions, particularly at the hydroxyphenyl group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenated compounds, sulfonyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group can yield quinone derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry
In chemistry, Glycine, N-(carboxymethyl)-N-(hydroxyphenyl)- can be used as a building block for the synthesis of more complex molecules. It may also serve as a ligand in coordination chemistry.
Biology
In biological research, this compound can be used to study enzyme interactions and protein modifications. Its structural features make it a useful tool for probing biochemical pathways.
Medicine
Potential medical applications include its use as a precursor for drug development. The compound’s unique structure may offer therapeutic benefits in treating certain diseases.
Industry
In industrial applications, Glycine, N-(carboxymethyl)-N-(hydroxyphenyl)- can be used in the production of polymers, resins, and other materials. Its functional groups allow for versatile chemical modifications.
Mechanism of Action
The mechanism of action of Glycine, N-(carboxymethyl)-N-(hydroxyphenyl)- involves its interaction with specific molecular targets. The carboxymethyl and hydroxyphenyl groups can participate in hydrogen bonding, electrostatic interactions, and covalent modifications. These interactions can influence the activity of enzymes, receptors, and other proteins, thereby modulating biological pathways.
Comparison with Similar Compounds
Similar Compounds
Glycine, N-(carboxymethyl)-: Lacks the hydroxyphenyl group.
Glycine, N-(hydroxyphenyl)-: Lacks the carboxymethyl group.
Phenylalanine derivatives: Contain a phenyl group instead of a hydroxyphenyl group.
Uniqueness
Glycine, N-(carboxymethyl)-N-(hydroxyphenyl)- is unique due to the presence of both carboxymethyl and hydroxyphenyl groups. This combination of functional groups provides distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
100844-86-8 |
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Molecular Formula |
C10H11NO5 |
Molecular Weight |
225.20 g/mol |
IUPAC Name |
2-[N-(carboxymethyl)-2-hydroxyanilino]acetic acid |
InChI |
InChI=1S/C10H11NO5/c12-8-4-2-1-3-7(8)11(5-9(13)14)6-10(15)16/h1-4,12H,5-6H2,(H,13,14)(H,15,16) |
InChI Key |
GJFXENUPRQPECY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N(CC(=O)O)CC(=O)O)O |
Origin of Product |
United States |
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